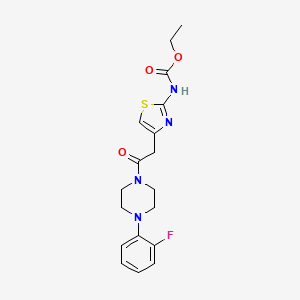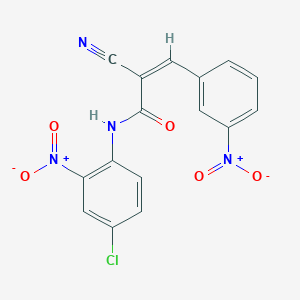
(4-(2-Chlorophenyl)piperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(2-Chlorophenyl)piperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrazine ring, and an azetidine ring. The presence of these rings suggests that this compound may have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine, pyrazine, and azetidine rings, along with the chlorophenyl and carbonyl groups. The exact structure would need to be determined through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of functional groups. For example, the presence of the carbonyl group could influence the compound’s reactivity and polarity .Aplicaciones Científicas De Investigación
Genotoxicity and Metabolic Activation Studies
The compound 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine has been identified as a potent and selective 5-HT2C agonist with potential for obesity treatment due to its dose-dependent inhibition of food intake and reduction in body weight in rats. However, its genotoxicity was studied revealing a metabolism-dependent increase of reverse mutations in certain strains. This research provided insight into the compound's bioactivation to a reactive intermediate that covalently binds DNA, emphasizing the importance of understanding metabolic pathways for safety evaluations (Kalgutkar et al., 2007).
Anticancer and Antituberculosis Potential
A series of new derivatives, including (4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates, were synthesized and evaluated for their in vitro anticancer and antituberculosis activities. Notably, compounds 3a and 3c showed significant anticancer activity against human breast cancer cell lines, and compounds 3a, 3b, and 3c exhibited notable antituberculosis activity. This highlights the therapeutic potential of these compounds in treating complex diseases (Mallikarjuna et al., 2014).
Novel Pyrazole Derivatives for Antimicrobial and Anticancer Activity
A study on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives demonstrated significant antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, indicating promising therapeutic applications for these novel compounds (Hafez et al., 2016).
Structural Characterisation and Synthetic Applications
The synthesis and X-ray structure characterisation of novel pyrazole carboxamide derivatives containing a piperazine moiety was performed, providing valuable structural information for future drug development. This research underscores the importance of detailed structural analysis in the synthesis of potential therapeutic agents (Lv et al., 2013).
Propiedades
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c20-15-3-1-2-4-17(15)23-7-9-24(10-8-23)18(26)14-12-25(13-14)19(27)16-11-21-5-6-22-16/h1-6,11,14H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWRIGIHROZGLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-[2-(1-Acetylpiperidin-4-yl)ethyl]but-2-ynamide](/img/structure/B2694540.png)
![3-[(4-Fluorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2694541.png)

![4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2694546.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2694551.png)





![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2694559.png)
